molecular formula C12H29NOSi B106936 (2-Diethylaminoethoxy)triethylsilane CAS No. 17146-74-6

(2-Diethylaminoethoxy)triethylsilane

Cat. No. B106936
CAS RN: 17146-74-6
M. Wt: 231.45 g/mol
InChI Key: IFTYTUHRYMFXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Diethylaminoethoxy)triethylsilane, also known as DEEATS, is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEEATS is a colorless liquid that is soluble in most organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of (2-Diethylaminoethoxy)triethylsilane is not fully understood, but it is believed to act as a nucleophilic catalyst in many reactions. (2-Diethylaminoethoxy)triethylsilane can also act as a Lewis base, donating electrons to Lewis acids in reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of (2-Diethylaminoethoxy)triethylsilane. However, it has been reported that (2-Diethylaminoethoxy)triethylsilane can cause eye and skin irritation, and may be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

(2-Diethylaminoethoxy)triethylsilane has several advantages in lab experiments, including its ability to act as a versatile reagent in organic synthesis and its compatibility with a wide range of solvents. However, (2-Diethylaminoethoxy)triethylsilane can be difficult to handle due to its toxicity and flammability, and it may require specialized equipment and procedures for safe use.

Future Directions

There are several potential future directions for research on (2-Diethylaminoethoxy)triethylsilane. One area of interest is the development of new synthetic methods using (2-Diethylaminoethoxy)triethylsilane as a reagent or catalyst. Another potential direction is the investigation of (2-Diethylaminoethoxy)triethylsilane as a crosslinking agent in the production of silicone elastomers with improved properties. Additionally, (2-Diethylaminoethoxy)triethylsilane could be explored as a precursor for the synthesis of functionalized silanes with unique properties and applications.

Synthesis Methods

(2-Diethylaminoethoxy)triethylsilane can be synthesized through the reaction of triethylsilane with diethylaminoethanol. The reaction is typically carried out under inert conditions, such as nitrogen or argon, with the addition of a catalyst such as titanium tetrachloride. The reaction yields (2-Diethylaminoethoxy)triethylsilane as the main product, along with some side products.

Scientific Research Applications

(2-Diethylaminoethoxy)triethylsilane has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a crosslinking agent in the production of silicone elastomers. (2-Diethylaminoethoxy)triethylsilane has also been used as a precursor for the synthesis of functionalized silanes and as a reagent for the modification of surfaces.

properties

CAS RN

17146-74-6

Product Name

(2-Diethylaminoethoxy)triethylsilane

Molecular Formula

C12H29NOSi

Molecular Weight

231.45 g/mol

IUPAC Name

N,N-diethyl-2-triethylsilyloxyethanamine

InChI

InChI=1S/C12H29NOSi/c1-6-13(7-2)11-12-14-15(8-3,9-4)10-5/h6-12H2,1-5H3

InChI Key

IFTYTUHRYMFXBZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCO[Si](CC)(CC)CC

Canonical SMILES

CCN(CC)CCO[Si](CC)(CC)CC

Other CAS RN

17146-74-6

Origin of Product

United States

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